molecular formula C8H10N4O4 B555867 N-(2,4-Dinitrophenyl)ethylenediamine CAS No. 28767-75-1

N-(2,4-Dinitrophenyl)ethylenediamine

Cat. No.: B555867
CAS No.: 28767-75-1
M. Wt: 226.19 g/mol
InChI Key: AIUKPEQJKQUQKZ-UHFFFAOYSA-N
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Description

N-(2,4-Dinitrophenyl)ethylenediamine, also known as this compound, is a useful research compound. Its molecular formula is C8H10N4O4 and its molecular weight is 226.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Ethylenediamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N'-(2,4-dinitrophenyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O4/c9-3-4-10-7-2-1-6(11(13)14)5-8(7)12(15)16/h1-2,5,10H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUKPEQJKQUQKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182949
Record name N-(2,4-Dinitrophenyl)ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28767-75-1
Record name (2,4-Dinitrophenyl)ethylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28767-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Dinitrophenyl)ethylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028767751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,4-Dinitrophenyl)ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N1-(2,4-Dinitro-phenyl)-ethane-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does EDDnp contribute to studying protease specificity?

A1: EDDnp is a key component of internally quenched fluorescent (IQF) peptides. When coupled to the fluorophore Abz within a peptide sequence, EDDnp effectively quenches Abz fluorescence through resonance energy transfer (FRET) when the peptide is intact. Upon protease cleavage of the peptide bond between Abz and EDDnp, the fluorescence of Abz is restored. [, , , ] This property allows for continuous monitoring of protease activity and facilitates the determination of kinetic parameters, ultimately revealing the enzyme's substrate specificity. [, , , ]

Q2: Can you provide specific examples of how EDDnp-containing peptides are used to study protease activity?

A2: Certainly!

  • Human Tissue Kallikrein: Researchers designed peptides based on human kininogen sequences with Abz and EDDnp flanking the bradykinin moiety to investigate the kinin-releasing activities of tissue kallikreins. This allowed the identification of a T-kinin-releasing rat kallikrein (rK3) based on its unique cleavage specificity. []
  • Human Cathepsin K: EDDnp-containing peptides were crucial in mapping the S3 to S3′ subsite substrate specificity requirements of cathepsin K. Systematic modifications in peptide sequences, combined with kinetic analysis, revealed the enzyme's preference for specific amino acids in each subsite. []
  • Trypanosoma cruzi Oligopeptidase B: Researchers used a series of EDDnp-containing peptides to characterize the extended substrate-binding site of oligopeptidase B from Trypanosoma cruzi (Tc-OP) and Trypanosoma brucei (Tb-OP). This led to the identification of specific carboxypeptidase activity in these enzymes. []

Q3: Are there any examples of using EDDnp-containing peptides beyond protease research?

A3: Yes, EDDnp-containing peptides are also valuable tools for studying interactions with other molecules. One example is their use in investigating the interaction of heparin with peptides derived from heparin-binding consensus sequences. [] This approach, utilizing the change in fluorescence upon binding, provided insights into the affinity and conformation of heparin-peptide complexes.

Q4: What is the molecular formula, weight, and spectroscopic data of EDDnp?

A4:

    Q5: How does the presence of EDDnp in peptides affect their stability?

    A5: The provided research primarily focuses on EDDnp's use as a quencher in FRET peptides, and its impact on the intrinsic stability of the peptides is not directly addressed. Peptide stability is generally influenced by factors like amino acid composition, sequence, and environmental conditions (pH, temperature). Specific studies would be needed to assess how EDDnp might influence these factors.

    Q6: Does EDDnp possess any inherent catalytic properties?

    A6: No, EDDnp itself does not exhibit catalytic properties. Its role in the provided research is solely as a fluorescence quencher in FRET peptides for studying enzyme activity. [1-4, 10, 12, 21]

    Q7: How is computational chemistry used in conjunction with EDDnp-labeled peptides?

    A7: While not extensively covered in these papers, computational chemistry complements experimental findings. For instance, molecular modeling of peptide substrates bound to enzymes like human cathepsin G, visualized interactions within the active site and elucidated the contribution of different subsites to substrate specificity. []

    Q8: How do modifications to the peptide sequence, particularly around the EDDnp moiety, influence protease specificity?

    A8: The research highlights the impact of sequence modifications on protease specificity. For example, altering the amino acid at the P2' position significantly affected the cleavage site of thimet oligopeptidase in dynorphin-related peptides. [] Similarly, variations in amino acids at P1' and P2' positions significantly altered the hydrolysis efficiency of human tissue kallikrein 1 (KLK1) and human plasma kallikrein (HPK). []

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